Carbobenzyloxy-beta-alanyl-L-leucinamide
Description
Carbobenzyloxy-beta-alanyl-L-leucinamide is a synthetic peptide derivative characterized by a carbobenzyloxy (Cbz) protective group attached to β-alanine, which is further linked to L-leucinamide. This compound belongs to a class of protease inhibitors designed to target viral enzymes, particularly the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) . Its structure integrates a benzyloxycarbonyl group for enhanced stability and a leucinamide moiety for substrate mimicry, enabling competitive inhibition of protease activity. The β-alanine spacer provides conformational flexibility, optimizing binding to the enzyme's catalytic pocket .
Properties
IUPAC Name |
benzyl N-[3-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWPOMJFUCREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-beta-alanyl-L-leucinamide typically involves the protection of the amino group of leucine with a carbobenzyloxy (Cbz) group. This is followed by the coupling of beta-alanine to the protected leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Cbz group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-beta-alanyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Beta-alanine and leucine.
Reduction: Beta-alanyl-L-leucinamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Carbobenzyloxy-beta-alanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of carbobenzyloxy-beta-alanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- The N3 inhibitor exhibits superior binding affinity (-8.5 kcal/mol) compared to this compound derivatives, attributed to its isoxazole ring and pyrrolidinylmethyl group, which enhance hydrophobic stacking in the Mpro pocket .
- ALD, while structurally similar, shows reduced efficacy against SARS-CoV-2 due to its specificity for papain-like proteases rather than Mpro .
Stereochemical Specificity
The L-configuration of leucinamide is critical for activity. Evidence shows that D-leucinamide fails to induce phosphorylation of p70S6K in Xenopus laevis oocytes, while L-leucinamide exhibits significant bioactivity .
Pharmacokinetic and Toxicity Profiles
ADMET Comparison :
| Parameter | This compound | N3 Inhibitor | Lopinavir |
|---|---|---|---|
| LogP (Lipophilicity) | 2.1 | 1.8 | 4.5 |
| Solubility (mg/mL) | 0.12 | 0.09 | 0.03 |
| CYP3A4 Inhibition | Moderate | Low | High |
| Ames Test (Mutagenicity) | Negative | Negative | Negative |
Insights :
- This compound has moderate lipophilicity (LogP 2.1), balancing membrane permeability and solubility better than Lopinavir .
- Unlike Lopinavir, it shows low CYP3A4 inhibition, reducing drug-drug interaction risks .
Molecular Dynamics and Binding Stability
Simulations reveal that this compound forms stable hydrogen bonds with Mpro’s His41 and Ser144, achieving a root-mean-square deviation (RMSD) of 1.9 Å over 100 ns. In contrast, the N3 inhibitor maintains a lower RMSD (1.5 Å) due to additional π-π interactions with Phe140 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
